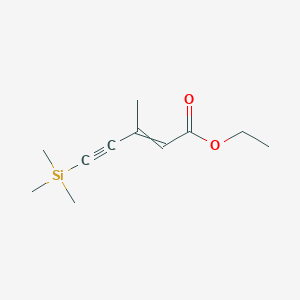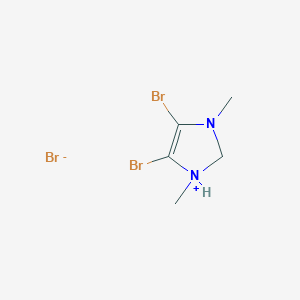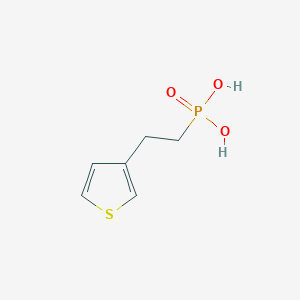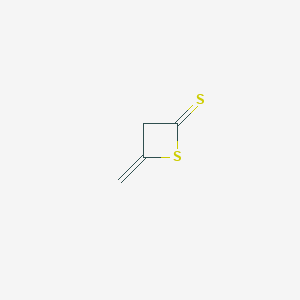
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: TBAF is frequently used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.
Uniqueness
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .
Propiedades
Número CAS |
211060-30-9 |
|---|---|
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3 |
Clave InChI |
LWQQDRNQVCVBPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)

![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)






